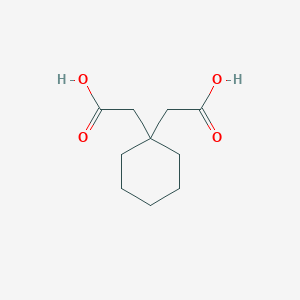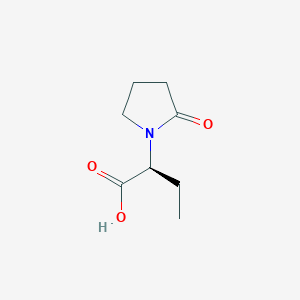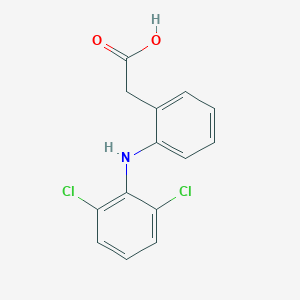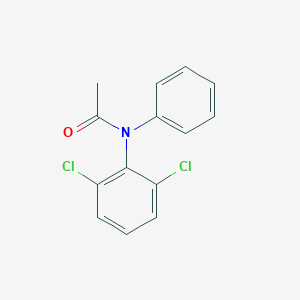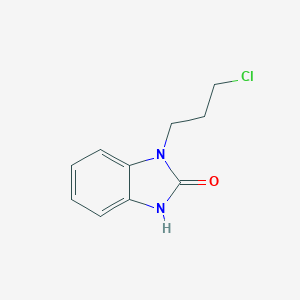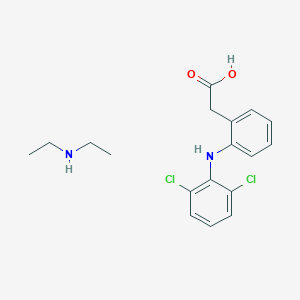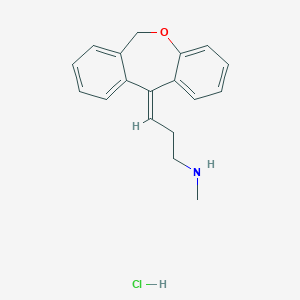
盐酸德克索米德
描述
右美托咪定盐酸盐是一种高度选择性的α-2肾上腺素受体激动剂,主要用于其镇静和镇痛特性。 它通常在重症监护病房用于机械通气患者的镇静以及手术过程中保持镇静 . 该化合物以其能够提供镇静而不引起明显呼吸抑制的能力而闻名,使其成为各种医疗环境中的一种宝贵药物 .
科学研究应用
右美托咪定盐酸盐在科学研究中有着广泛的应用:
化学: 它被用作α-2肾上腺素受体激动剂研究中的参考化合物。
生物学: 该化合物用于研究以了解其对细胞信号通路和受体相互作用的影响。
医学: 右美托咪定盐酸盐被广泛研究以了解其镇静、镇痛和神经保护特性。 .
工业: 该化合物用于制药行业开发镇静和镇痛药物.
作用机制
右美托咪定盐酸盐通过激活中枢神经系统的α-2肾上腺素受体发挥作用。这种激活导致去甲肾上腺素释放的抑制,从而导致镇静和镇痛。 该化合物主要靶向脑干中的蓝斑,蓝斑在调节觉醒和疼痛感知中起着至关重要的作用 . 此外,右美托咪定盐酸盐具有抗炎和神经保护作用,这些作用通过各种分子途径介导,包括抑制细胞凋亡和氧化应激 .
生化分析
Biochemical Properties
Dexmedetomidine hydrochloride interacts with α2-adrenoceptors, which are a type of G protein-coupled receptor found in the central and peripheral nervous system . The interaction between dexmedetomidine hydrochloride and these receptors leads to a decrease in neurotransmitter release, thereby exerting its sedative, anxiolytic, sympatholytic, and analgesic-sparing effects .
Cellular Effects
Dexmedetomidine hydrochloride has been shown to have protective effects on multiple organs due to its anti-inflammatory and anti-apoptotic properties . It can reduce the release of glutamate, a major excitatory neurotransmitter, and increase the production of brain-derived growth factor (BDNF) in astrocytes to protect against glutamate neurotoxicity .
Molecular Mechanism
Dexmedetomidine hydrochloride exerts its effects at the molecular level through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .
Temporal Effects in Laboratory Settings
Dexmedetomidine hydrochloride is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine hydrochloride pharmacokinetics has been described, especially in the intensive care unit population .
Dosage Effects in Animal Models
In animal models, the effects of dexmedetomidine hydrochloride vary with different dosages . For instance, a dose of 5 mcg/kg administered intravenously produces moderate to profound sedation lasting up to 30 minutes . Increasing the intravenous dose of dexmedetomidine hydrochloride from 10 to 20 mcg/kg increases the duration but not the intensity of sedation .
Metabolic Pathways
Dexmedetomidine hydrochloride is mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine hydrochloride pharmacokinetics .
Transport and Distribution
Dexmedetomidine hydrochloride is rapidly distributed throughout the body . It readily crosses the blood-brain and placenta barriers .
Subcellular Localization
The exact subcellular localization of dexmedetomidine hydrochloride is not clearly defined. It is known to exert its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus , suggesting that it may localize to these areas within neurons.
准备方法
合成路线和反应条件: 右美托咪定盐酸盐的合成通常涉及以下步骤:
格氏试剂的制备: 2,3-二甲基苯基溴化镁是通过使2,3-二甲基溴苯与镁在四氢呋喃中反应制备的。
中间体的形成: 然后使格氏试剂与4-(酰氧甲基)咪唑反应形成中间体。
氢化: 中间体在盐酸存在下进行氢化,得到美托咪定。
手性拆分: 美托咪定使用酒石酸进行拆分以获得右美托咪定
工业生产方法: 右美托咪定盐酸盐的工业生产涉及类似的合成路线,但针对大规模生产进行了优化。 该过程包括使用手性催化剂和高效的纯化技术,以确保高产率和纯度 .
化学反应分析
反应类型: 右美托咪定盐酸盐经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的代谢产物。
还原: 还原反应用于其合成,特别是在氢化步骤中。
常见的试剂和条件:
氧化: 重铬酸钾通常用作氧化剂。
还原: 在催化剂存在下使用氢气进行还原。
取代: 各种卤化剂可用于取代反应.
相似化合物的比较
右美托咪定盐酸盐通常与其他α-2肾上腺素受体激动剂进行比较,例如克隆丁和美托咪定。
类似化合物:
独特性: 右美托咪定盐酸盐由于其对α-2肾上腺素受体的高度选择性和其能够提供镇静而不引起明显呼吸抑制的能力而独一无二。 这使得它在重症监护环境和手术过程中特别有价值 .
属性
IUPAC Name |
5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873215 | |
| Record name | Dexmedetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145108-58-3 | |
| Record name | Dexmedetomidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145108-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexmedetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145108583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexmedetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXMEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1018WH7F9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)
![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
